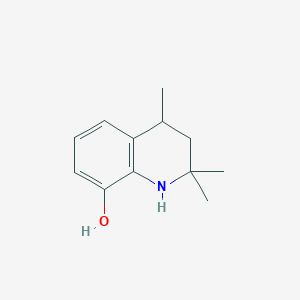

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

Vue d'ensemble

Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound with the molecular formula C12H17NO It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups and a hydroxyl group at the 8th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 8th position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Lactone Formation via Maleate Annulation

Reaction with dimethyl acetylenedicarboxylate (DMAD) in the presence of pyridine yields α-methylene-γ-butyrolactone derivatives.

-

Reagents : DMAD, pyridine (catalytic)

-

Conditions : Ambient temperature, 3 hours

-

Product : Tricyclic annulated α-methylene-γ-butyrolactone (16 )

-

Yield : 46%

-

Mechanism : DMAD forms a betaine intermediate with pyridine, leading to intramolecular transesterification and lactonization .

Table 1: Lactone Formation Parameters

| Reaction Component | Details |

|---|---|

| Starting Material | 7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline (3h ) |

| Key Intermediate | Betaine-stabilized dimethyl maleate |

| Driving Force | Steric strain relief at position 6 |

Table 2: Knoevenagel Reaction Outcomes

| Methylene-Active Compound | Product | Yield |

|---|---|---|

| Ethyl cyanoacetate (18a ) | 19a | 58% |

| Dimethyl-3-oxopentanedioate (18b ) | 19b | 52% |

| Ethyl acetoacetate (18c ) | 19c | 41% |

| Diethylmalonate (18d ) | 19d | 34% |

Attempted Amide Formation

Treatment with aqueous hydrogen peroxide under mild conditions unexpectedly yields nitrile derivatives instead of amides.

-

Reagents : H₂O₂ (30%), ambient conditions

-

Product : N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile (8 )

-

Observation : Antioxidant properties of the tetrahydroquinoline fragment likely prevent peroxide-mediated oxidation .

Nitration and Halogenation

The phenolic hydroxyl group directs electrophilic substitution to the para position, though steric hindrance from methyl groups limits reactivity.

-

Reagents : HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination)

-

Products :

-

8-Hydroxy-5-nitro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

8-Hydroxy-5-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

Redox Behavior

The compound exhibits moderate resistance to oxidation, retaining its tetrahydroquinoline core under mild oxidizing conditions. Strong oxidants (e.g., KMnO₄) cleave the heterocyclic ring.

Nitrile Formation Under Oxidative Conditions

Despite attempts to synthesize amides via oxidative pathways, nitriles form preferentially. This highlights the compound’s propensity for dehydration over oxidation .

Applications De Recherche Scientifique

Chemistry

Reagent in Synthesis:

- Dye-Sensitized Solar Cells: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is utilized as a reagent in synthesizing sensitizers for dye-sensitized solar cells. This application capitalizes on the compound's ability to enhance light absorption and energy conversion efficiency in solar cells .

Photosensitizers:

- It serves as a precursor for tetra- and pentacyclic derivatives of phenothiazinium photosensitizers used in photoantimicrobial applications. These derivatives exhibit enhanced light absorption properties that are critical for effective antimicrobial activity .

Biology

Neuroprotective Properties:

- Research indicates that this compound may have neuroprotective effects relevant to neurodegenerative diseases such as Parkinson's disease. Studies have shown that it can normalize chaperone activity and suppress apoptosis in neuronal cells .

Antioxidant Activity:

- The compound enhances antioxidant enzyme activity, helping combat oxidative stress. Its mechanism involves increasing the activity of enzymes that neutralize free radicals . A study demonstrated its ability to react with alkylperoxyls to form stable dimeric products that exhibit antioxidant properties .

Medicine

Potential Therapeutic Applications:

- Due to its antioxidant and anti-inflammatory properties, derivatives of this compound are being investigated as potential candidates for therapeutic agents against various diseases characterized by oxidative stress .

Corrosion Inhibitors

The compound is employed as an antioxidant and corrosion inhibitor in industrial applications. Its ability to stabilize metal surfaces against oxidation makes it valuable in protecting equipment and machinery from corrosion-related damage.

Food Preservation

Due to its antioxidant properties, it is also explored for use in food preservation to extend shelf life by preventing oxidative degradation of food products.

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Chemistry | Synthesis of sensitizers for solar cells | Enhances light absorption |

| Biology | Neuroprotection | Normalizes chaperone activity |

| Medicine | Antioxidant therapy | Reduces oxidative stress |

| Industry | Corrosion inhibitor | Stabilizes metal surfaces |

Case Studies

-

Neuroprotective Study:

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to controls . -

Solar Cell Efficiency:

Research conducted on dye-sensitized solar cells incorporating this compound showed a marked increase in energy conversion efficiency due to enhanced light absorption characteristics compared to conventional sensitizers .

Mécanisme D'action

The mechanism by which 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, it may modulate signaling pathways such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure with a hydroxyl group at the 6th position.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 8th position.

1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern.

Uniqueness

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 8th position, combined with the three methyl groups, makes it particularly interesting for research in various fields.

Activité Biologique

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is an organic compound with significant potential in various biological applications. Its unique structure, characterized by three methyl groups and a hydroxyl group at the 8th position of the tetrahydroquinoline framework, contributes to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₇NO

- CAS Number : 61855-47-8

- Molecular Weight : 191.27 g/mol

The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.

Biochemical Interactions

This compound has been shown to interact with several enzymes and proteins involved in cellular processes:

- Antioxidant Activity : The compound enhances the activity of NADPH-generating enzymes and chaperones, contributing to the overall antioxidant defense system in cells.

- Gene Expression Modulation : It can bind to antioxidant response elements (ARE) in the promoters of cytoprotective genes, thereby upregulating the expression of endogenous antioxidant enzymes.

Cellular Effects

The biological effects of this compound vary depending on cell type and concentration:

- Neuroprotection : In rodent models of Parkinson's disease induced by rotenone, the compound was observed to modulate apoptotic processes and enhance antioxidant system functioning.

- Cell Signaling : It influences various cell signaling pathways and gene expression profiles related to stress responses and cellular metabolism.

Research Findings

Recent studies have highlighted the biological activity of this compound across different contexts:

Case Studies

- Neuroprotective Effects : A study involving rats demonstrated that administration of this compound resulted in reduced neurodegeneration markers in models of oxidative stress.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against specific bacterial strains; however, further studies are needed to quantify these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group at the 6th position | Similar antioxidant properties |

| 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Lacks hydroxyl group | Less effective in antioxidant activity |

| 1,2,3,4-Tetrahydroisoquinoline | Different substitution pattern | Varies widely in biological activity |

The positioning of functional groups in this compound provides it with unique reactivity and biological properties compared to its analogs.

Propriétés

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHFDWNPXCSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395015 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-47-8 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.